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Introduction

Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that

mediates calcium-dependent cell-cell adhesion.[1] It plays a crucial role in the sorting of cells

during development and in maintaining tissue integrity.[2] CDH11 is predominantly expressed

in mesenchymal tissues. Emerging research has implicated Cadherin-11 in various

pathological processes, including tumor progression and tissue fibrosis.[3] In cancer, a switch

from E-cadherin to Cadherin-11 expression is associated with increased invasiveness and

metastatic potential.[4][5] Furthermore, increased CDH11 expression has been observed in

fibrotic diseases affecting multiple organs, such as the lungs, skin, liver, and kidneys.[3]

In situ hybridization (ISH) is a powerful technique for visualizing the spatial distribution of

Cadherin-11 mRNA expression within the morphological context of tissues.[6] This method

allows for the precise localization of CDH11-expressing cells, providing valuable insights into its

role in both normal physiological processes and disease pathogenesis. These application notes

provide a detailed protocol for the detection of Cadherin-11 mRNA in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Tissue Expression of Cadherin-11

Cadherin-11 expression has been documented in various human tissues. The Human Protein

Atlas provides a summary of its expression, noting cytoplasmic expression primarily in smooth

muscle cells, stromal cells, endothelial cells, and connective tissue.[7][8]
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Tissue Expression Level Predominant Cell Types

Connective Tissue High Stromal cells, Fibroblasts[7][8]

Bone Marrow High Stromal cells[7]

Heart Muscle Medium Smooth muscle cells[7]

Placenta Medium Stromal cells

Brain Low Glial cells, Neuronal cells[7]

Lung Low
Stromal cells, Smooth muscle

cells[7]

Kidney Low Stromal cells[7]

Synovial Tissue High Fibroblast-like synoviocytes[4]

Experimental Protocols
This protocol provides a generalized procedure for chromogenic in situ hybridization (CISH) for

Cadherin-11 mRNA on FFPE tissue sections. Optimization of incubation times and reagent

concentrations may be necessary depending on the specific tissue type and probe used.[6]

I. Probe Preparation

The choice of a high-quality probe is critical for successful in situ hybridization.[9]

Probe Design: Design a labeled antisense RNA probe (riboprobe) complementary to the

Cadherin-11 mRNA sequence. Probes of approximately 1 kb in length are generally

effective.[9] A sense probe should also be prepared as a negative control.

In Vitro Transcription: Synthesize the labeled probe using an in vitro transcription kit with

labeled nucleotides (e.g., DIG-11-UTP).[9][10]

Probe Purification: Purify the probe to remove unincorporated nucleotides. This can be

achieved by ethanol precipitation.[9][10]
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Quantification and Quality Control: Run a small amount of the probe on a denaturing

agarose gel to verify its integrity and size.[10]

II. Tissue Preparation

Proper tissue fixation and processing are crucial for preserving both RNA integrity and tissue

morphology.

Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin (NBF) for 16-32 hours

at room temperature. Avoid over- or under-fixation, as this can lead to weak signal or RNA

degradation.

Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol,

clear with xylene, and embed in paraffin wax.[11]

Sectioning: Cut 5 µm thick sections using a microtome and mount them on positively

charged slides (e.g., Superfrost® Plus).

Drying: Air-dry the slides overnight at room temperature.

III. In Situ Hybridization

Deparaffinization and Rehydration:

Incubate slides in xylene: 2 x 5 minutes.[11]

Incubate in 100% ethanol: 2 x 2 minutes.[11]

Incubate in 95% ethanol: 1 minute.[12]

Incubate in 70% ethanol: 1 minute.[12]

Rinse in distilled water: 5 times.[12]

Pretreatment:

Heat-Induced Epitope Retrieval: Immerse slides in a pre-treatment solution and heat for

15 minutes at 98°C.[13]
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Protease Digestion: Treat with a protease (e.g., pepsin or proteinase K) to increase probe

accessibility.[6][14] The digestion time (typically 3-10 minutes at 37°C) should be

optimized for the tissue type.[13]

Hybridization:

Dilute the Cadherin-11 probe in a hybridization solution.[6]

Denature the probe by heating at 95°C for 2-10 minutes, then immediately chill on ice.[12]

[13]

Apply the diluted probe to the tissue section and cover with a coverslip.[9]

Incubate overnight in a humidified chamber at a hybridization temperature of 37-65°C. The

optimal temperature depends on the probe sequence.[9][12][13]

Post-Hybridization Washes (Stringency Washes):

Remove coverslips and wash slides to remove unbound probe.[6]

Perform a high-stringency wash in a saline-sodium citrate (SSC) buffer at an elevated

temperature (e.g., 75-80°C for 5 minutes).[13] The temperature and salt concentration of

these washes are critical for reducing background staining.[12]

Wash slides in a suitable buffer like MABT or TBST at room temperature.[12][13]

IV. Signal Detection (Chromogenic)

Blocking: Incubate the slides in a blocking solution for at least 1 hour to prevent non-specific

antibody binding.[9]

Antibody Incubation: Incubate with an anti-label antibody conjugated to an enzyme (e.g.,

anti-DIG-AP) diluted in blocking solution, typically overnight at 4°C or for 1-2 hours at room

temperature.[9][12]

Washing: Wash the slides extensively to remove unbound antibody.[9]
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Color Development: Incubate with a chromogenic substrate (e.g., NBT/BCIP for AP) until the

desired color intensity is reached. Monitor the reaction under a microscope.[13]

Counterstaining and Mounting: Lightly counterstain with a suitable nuclear stain (e.g.,

Nuclear Fast Red), dehydrate, and mount with a permanent mounting medium.
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Issue Potential Cause(s) Suggested Solution(s)

No or Weak Signal

- Inadequate tissue fixation or

digestion.[6] - Poor probe

quality or incorrect probe

concentration.[6] - Suboptimal

hybridization temperature or

time.[6] - RNA degradation.

- Optimize fixation and

protease digestion times.[6] -

Verify probe integrity and

titrate probe concentration.[6] -

Optimize hybridization

conditions.[6] - Ensure RNase-

free handling during tissue

preparation.

High Background

- Insufficient stringency of post-

hybridization washes.[13] -

Non-specific probe binding. -

Over-development of the

chromogenic substrate.[13]

- Increase the temperature or

decrease the salt

concentration of the stringent

washes.[13] - Increase

blocking time and ensure

adequate washing after

antibody incubation. - Monitor

color development

microscopically and stop the

reaction promptly.[13]

Uneven Staining

- Air bubbles trapped under the

coverslip during hybridization.

[6] - Uneven distribution of the

probe solution.[14] - Tissue

drying out during the

procedure.

- Carefully apply the coverslip

to avoid bubbles.[6] - Ensure

the entire tissue section is

covered with the probe.[14] -

Maintain humidity during

incubation steps and do not

allow slides to dry out.

Poor Tissue Morphology

- Over-digestion with protease.

- Excessive heat during

pretreatment.

- Reduce the protease

incubation time or

concentration. - Optimize the

temperature and duration of

the heat-induced retrieval step.
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Cadherin-11 is involved in several signaling pathways that regulate cell proliferation, migration,

and differentiation. Key pathways include:

Wnt/β-catenin Pathway: Cadherin-11 can stabilize β-catenin in the cytoplasm, facilitating its

translocation to the nucleus.[5] This leads to the activation of Wnt target genes, which can

enhance cell proliferation, migration, and invasion, particularly in cancer.[2][5] The

expression of CDH11 has been positively correlated with components of the Wnt signaling

pathway.[2]

TGF-β Signaling: Transforming growth factor-beta 1 (TGF-β1) can increase the expression of

Cadherin-11 by activating the SMAD2/3-Snail signaling pathway.[2][15] This interaction is

important in processes like the differentiation of human trophoblast cells.[2]

PDGFRβ-ERK1/2 Pathway: In human mesenchymal stem cells, Cadherin-11 regulates the

activity of receptor tyrosine kinases, including PDGFRβ.[16] Downregulation of Cadherin-11
leads to hyperactivation of the MAPK/ERK pathway, which in turn affects cell proliferation.

[16]
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Caption: Workflow for Cadherin-11 In Situ Hybridization.
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Caption: Cadherin-11 Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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